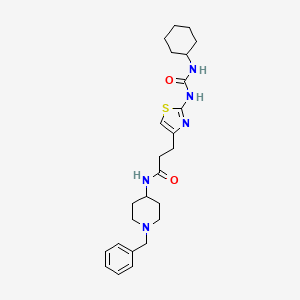

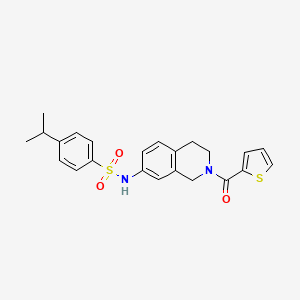

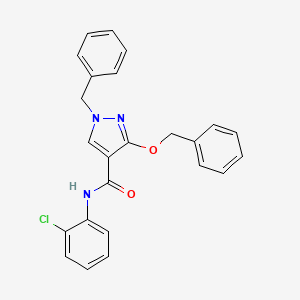

![molecular formula C19H12N2O3 B2711407 2-Amino-6-benzoylbenzo[de]isoquinoline-1,3-dione CAS No. 519152-23-9](/img/structure/B2711407.png)

2-Amino-6-benzoylbenzo[de]isoquinoline-1,3-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-Amino-6-benzoylbenzo[de]isoquinoline-1,3-dione” belongs to the class of organic compounds known as isoquinolones and derivatives. These are aromatic polycyclic compounds containing a ketone bearing isoquinoline moiety . New derivatives of the benzo[de]isoquinoline-1,3-dione system containing an amino group were synthesized by the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine .

Synthesis Analysis

The synthesis of this compound involves the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine. Further functionalization of the free amino groups leads to imines, amines, thioureas, and hydrazones . In recent years, isoquinoline-1,3(2H,4H)-dione compounds have attracted extensive attention from synthetic chemists, with the aim of finding simple, mild, green, and efficient synthetic methods .Molecular Structure Analysis

The molecular structure of “2-Amino-6-benzoylbenzo[de]isoquinoline-1,3-dione” is characterized by a benzo[de]isoquinoline-1,3-dione system containing an amino group . The linear formula of a similar compound, “6-AMINO-2-PHENYL-BENZ[DE]ISOQUINOLINE-1,3-DIONE”, is C18H12N2O2 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “2-Amino-6-benzoylbenzo[de]isoquinoline-1,3-dione” include the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine, followed by further functionalization of the free amino groups to form imines, amines, thioureas, and hydrazones .科学的研究の応用

Chemosensor Systems

The derivatives of benzo[de]isoquinoline-1,3-dione containing an amino group have been synthesized and studied as chemosensors. These compounds exhibit high selectivity in detecting anions. Researchers have explored their potential for detecting specific ions in solution, making them valuable tools for analytical chemistry .

Fluorescent Sensors

Benzo[de]isoquinoline-1,3-dione derivatives, including 2-amino-6-benzoylbenzo[de]isoquinoline-1,3-dione, have been investigated as fluorescent sensors. Their fluorescence properties make them useful for detecting various cations, such as H+, Zn2+, Cd2+, and Hg2+. The photoinduced electron transfer (PET) effect plays a crucial role in their sensing mechanism .

Ionochromic Properties

These compounds can exhibit ionochromic behavior, meaning their color changes in response to specific ions. Researchers have explored their potential as indicators for specific metal ions or other analytes. The presence of a free amino group allows further modification to enhance selectivity and sensitivity .

Biological Applications

While research is ongoing, benzo[de]isoquinoline-1,3-dione derivatives have shown promise in biological applications. Their unique structure and reactivity make them interesting candidates for drug development, especially in the context of cancer treatment or other diseases. Further studies are needed to explore their biological activity.

Photophysical Properties

The photophysical properties of these compounds, including their absorption and emission spectra, have been investigated. Understanding their behavior under different conditions can guide their application in fields such as materials science and optoelectronics .

Synthetic Chemistry

Benzo[de]isoquinoline-1,3-dione derivatives serve as valuable building blocks in synthetic chemistry. Researchers have used them to construct more complex molecules, exploring their reactivity and versatility. Their unique structure provides opportunities for creating novel compounds with specific functionalities .

将来の方向性

特性

IUPAC Name |

2-amino-6-benzoylbenzo[de]isoquinoline-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12N2O3/c20-21-18(23)14-8-4-7-12-13(9-10-15(16(12)14)19(21)24)17(22)11-5-2-1-3-6-11/h1-10H,20H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTOLCGHJCPJVHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C3C=CC=C4C3=C(C=C2)C(=O)N(C4=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-6-benzoylbenzo[de]isoquinoline-1,3-dione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

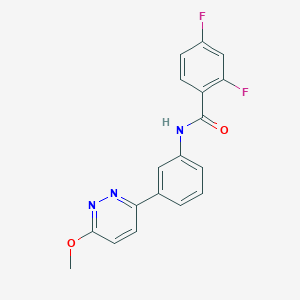

![N-(3-chlorophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2711336.png)

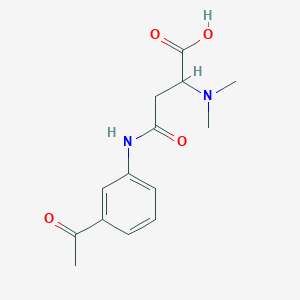

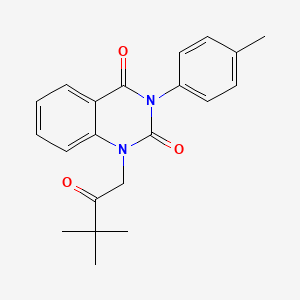

![2-[4-(3-Tert-butyl-6-oxopyridazin-1-yl)piperidin-1-yl]quinoline-3-carbonitrile](/img/structure/B2711337.png)

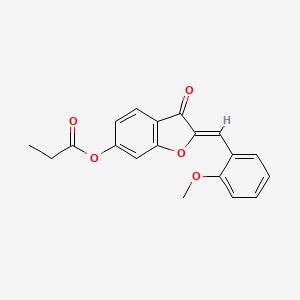

![N-phenethyl-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2711340.png)